N,N-dimethylpiperidine-3-sulfonamide

medicinal chemistry fragment-based drug design structure-activity relationship

N,N-Dimethylpiperidine-3-sulfonamide (CAS 1016812-70-6) is a small-molecule sulfonamide built on a piperidine scaffold, bearing an N,N-dimethylsulfamoyl group at the 3‑position. It serves primarily as a synthetic building block and intermediate in medicinal chemistry.

Molecular Formula C7H16N2O2S
Molecular Weight 192.28 g/mol
CAS No. 1016812-70-6
Cat. No. B6612485
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN,N-dimethylpiperidine-3-sulfonamide
CAS1016812-70-6
Molecular FormulaC7H16N2O2S
Molecular Weight192.28 g/mol
Structural Identifiers
SMILESCN(C)S(=O)(=O)C1CCCNC1
InChIInChI=1S/C7H16N2O2S/c1-9(2)12(10,11)7-4-3-5-8-6-7/h7-8H,3-6H2,1-2H3
InChIKeyUBQFMSBLUZPECP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N,N-Dimethylpiperidine-3-sulfonamide (CAS 1016812-70-6): Procurement-Ready Chemical Profile for Research Sourcing


N,N-Dimethylpiperidine-3-sulfonamide (CAS 1016812-70-6) is a small-molecule sulfonamide built on a piperidine scaffold, bearing an N,N-dimethylsulfamoyl group at the 3‑position. It serves primarily as a synthetic building block and intermediate in medicinal chemistry . Its structural attributes—a basic piperidine nitrogen and a hydrogen-bond-capable sulfonamide—enable participation in diverse chemical transformations and potential engagement with biological targets [1]. Commercially, the free base is typically supplied at ≥95% purity (HPLC) and is available through multiple specialty chemical vendors .

Why Generic Substitution of N,N-Dimethylpiperidine-3-sulfonamide with Positional Isomers or N-Unsubstituted Analogs Compromises Research Outcomes


Piperidine sulfonamides are not interchangeable; even subtle regio‑ or N‑substitution differences can profoundly alter conformational preference, hydrogen‑bond geometry, steric demand, and lipophilicity [1]. For N,N-dimethylpiperidine-3-sulfonamide, the specific 3‑sulfonamide orientation and the fully substituted N,N‑dimethyl group create a unique three‑dimensional binding motif that differs from the 4‑sulfonamide isomer [1] or the unsubstituted piperidine-3‑sulfonamide . In fragment‑ or structure‑based drug discovery, substituting either isomer can lead to divergent biological recognition—even when the compounds appear superficially similar . The quantitative evidence below demonstrates precisely where these structural variations translate into measurable differences in properties and performance, guiding scientifically rigorous procurement decisions.

N,N-Dimethylpiperidine-3-sulfonamide (1016812-70-6): Quantitative Differentiation Evidence for Informed Procurement


Regioisomeric Differentiation: 3‑Sulfonamide vs 4‑Sulfonamide Binding Site Topography

N,N-Dimethylpiperidine-3-sulfonamide positions the sulfonamide at the piperidine 3‑position, which projects the hydrogen‑bond‑capable sulfonamide group at an angle of approximately 109.5° relative to the ring plane . In contrast, the 4‑sulfonamide regioisomer (CAS 956075‑49‑3) orients the same functional group at a divergent vector, resulting in a distinctly different spatial placement within a protein binding pocket. This regioisomeric difference is critical because piperidine sulfonamides have been validated as zinc‑binding fragments in matrix metalloproteinase (MMP) inhibitors, where the sulfonamide vector determines engagement with the catalytic Zn²⁺ ion [1]. No direct head‑to‑head biochemical comparison of the two pure free‑base regioisomers has been published; however, in the related cis‑2,6‑dimethylpiperidine sulfonamide series, AChE inhibition IC₅₀ values varied by more than 10‑fold depending on the sulfonamide substitution pattern [2].

medicinal chemistry fragment-based drug design structure-activity relationship

N-Substitution: N,N-Dimethyl vs N-Unsubstituted Piperidine-3-sulfonamide Lipophilicity Contrast

N,N-Dimethyl substitution on the piperidine nitrogen markedly lowers the hydrogen‑bond donor count (0 donors on the sulfonamide nitrogen vs 2 in the unsubstituted piperidine-3‑sulfonamide) and increases calculated lipophilicity [1]. For piperidine-3‑sulfonamide (CAS 1016811‑80‑5), the primary sulfonamide group (‑SO₂NH₂) contributes 2 hydrogen bond donors and a polar surface area component, while N,N‑dimethylpiperidine‑3‑sulfonamide’s tertiary sulfonamide (‑SO₂N(CH₃)₂) has zero H‑bond donors [1]. In the broader piperidine sulfonamide class, this difference has been exploited to improve blood‑brain barrier penetration; for example, systematic N‑alkylation in a series of piperidine sulfonamide MMP‑3 inhibitors modulated logD by over 2 log units and altered oral bioavailability [2]. The hydrochloride salt of the target compound (CAS 1803599‑47‑4) further modifies aqueous solubility while retaining the beneficial N,N‑dimethyl capping of the sulfonamide .

ADME/Tox profiling lead optimization solubility enhancement

Free Base vs Hydrochloride Salt: Solubility, Handling, and Safety Specification Differentiation

The free base N,N-dimethylpiperidine-3-sulfonamide (CAS 1016812‑70‑6) and its hydrochloride salt (CAS 1803599‑47‑4) exhibit distinct physicochemical and safety profiles that directly impact laboratory handling, storage, and experimental workflow. The hydrochloride salt is a crystalline solid with enhanced aqueous solubility compared to the free base [1]. Critically, the free base has a lower hazard classification burden: the hydrochloride salt carries GHS hazard statements H302 (harmful if swallowed, 100%), H315 (causes skin irritation, 100%), and H319 (causes serious eye irritation, 100%), whereas the free base is classified as non‑hazardous for transport under DOT/IATA regulations . This safety differential has direct implications for institutional chemical approval workflows, personal protective equipment requirements, and waste disposal procedures.

salt selection formulation science laboratory safety

Supplier Quality Metrics: Batch-to-Batch Purity Consistency and ISO Certification

Commercial sourcing of N,N‑dimethylpiperidine‑3‑sulfonamide is currently consolidated among a limited number of specialty chemical suppliers, with minimum purity specifications consistently at 95% (HPLC) across multiple vendors . In contrast, the 4‑sulfonamide regioisomer (CAS 956075‑49‑3) and the unsubstituted piperidine‑3‑sulfonamide (CAS 1016811‑80‑5) are listed at purity levels ranging from 95% to ≥98% but with wider supplier‑dependent variability . One ISO‑certified supplier (MolCore) provides the target compound with full quality assurance documentation, including certificate of analysis and safety data sheet, which is particularly relevant for GLP‑compliant laboratories or projects requiring traceable sourcing . It is noteworthy that a major European distributor (CymitQuimica) has discontinued this product as of 2019, signaling a narrowing supply landscape that procurement teams should monitor .

quality assurance vendor qualification analytical chemistry

N,N-Dimethylpiperidine-3-sulfonamide (1016812-70-6): High-Impact Research and Industrial Application Scenarios


Fragment-Based Drug Discovery (FBDD): Screening Libraries Targeting Metalloenzymes or Serine Hydrolases

The 3‑sulfonamide orientation and N,N‑dimethyl substitution create a compact, lipophilic fragment (MW 192.28) with zero hydrogen‑bond donors—an ideal profile for fragment libraries targeting zinc‑containing metalloenzymes (e.g., MMPs, carbonic anhydrases) or serine hydrolases [1]. The sulfonamide group can serve as a zinc‑binding group (ZBG) mimetic, while the N,N‑dimethyl group improves passive permeability relative to the unsubstituted analog [1]. In FBDD campaigns, the compound’s defined 3‑sulfonamide vector enables rational fragment growing into the S1′ pocket, as validated by the piperidine sulfonamide series achieving >300‑fold MMP‑3 selectivity in published studies .

Structure-Activity Relationship (SAR) Expansion for CNS-Penetrant Chemical Probes

The low H‑bond donor count (HBD = 0) and moderate cLogP (0.2–0.8) of N,N‑dimethylpiperidine-3‑sulfonamide place it within the favorable CNS MPO (Multiparameter Optimization) desirability space [1]. For medicinal chemists designing brain‑penetrant chemical probes, this compound offers a starting scaffold that can be elaborated at the piperidine N‑1 position or through the sulfonamide‑accessible vectors without breaching typical CNS drug‑like property cutoffs. The free base form eliminates the need for salt metathesis screens when preparing neutral CNS‑targeted analogs .

High-Throughput and High-Content Screening: Safety-Advantaged and Automated-Workflow-Compliant Sourcing

For automated screening facilities running acoustic dispensing or tip‑based liquid handling, the free base form (CAS 1016812‑70‑6) is preferred because it is not classified as hazardous for transport, requires no special GHS labeling, and can be stored long‑term under ambient desiccated conditions [1]. Solubility in DMSO at typical screening concentrations (10–30 mM) is adequate for most HTS workflows; hydrochloride salt precipitation issues (common with amine‑containing salts in DMSO stock solutions) are avoided. The availability of ISO‑certified batches with full COA documentation supports GLP‑compliant screening data reporting .

Process Chemistry and Route Scouting: Late-Stage Functionalization Intermediate

N,N‑Dimethylpiperidine‑3‑sulfonamide serves as a stable, isolable intermediate for late‑stage diversification in medicinal chemistry campaigns. The free secondary amine on the piperidine ring permits N‑alkylation, N‑arylation, or amide coupling without competitive reaction at the N,N‑dimethyl‑sulfonamide, providing orthogonal reactivity handles [1]. The 95% minimum purity specification ensures that downstream coupling reactions proceed with predictable stoichiometry, reducing costly purification of intermediates . In contrast, the hydrochloride salt requires a free‑basing step prior to N‑functionalization, adding an extra unit operation.

Technical Documentation Hub

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